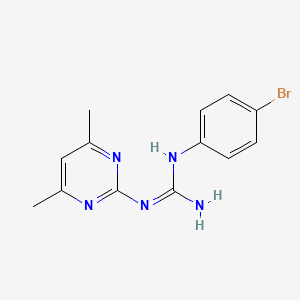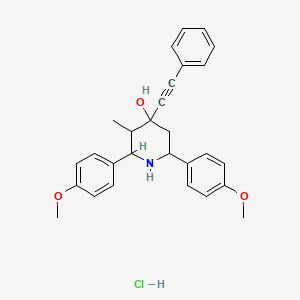![molecular formula C9H16N4O4 B3889126 9,9-dimethyl-1,5-dinitro-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B3889126.png)
9,9-dimethyl-1,5-dinitro-3,7-diazabicyclo[3.3.1]nonane
描述
9,9-Dimethyl-1,5-dinitro-3,7-diazabicyclo[331]nonane is a bicyclic compound characterized by its unique structure, which includes two nitro groups and two nitrogen atoms within a bicyclo[331]nonane framework
准备方法
The synthesis of 9,9-dimethyl-1,5-dinitro-3,7-diazabicyclo[3.3.1]nonane typically involves the reaction of 1,3-dinitropropane with formaldehyde and primary amines through a Mannich reaction . The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up this reaction with optimized conditions to achieve efficient and cost-effective synthesis.
化学反应分析
9,9-Dimethyl-1,5-dinitro-3,7-diazabicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamines.
Substitution: The nitro groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a catalyst, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
9,9-Dimethyl-1,5-dinitro-3,7-diazabicyclo[3.3.1]nonane has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and as a precursor for various industrial chemicals.
作用机制
The mechanism by which 9,9-dimethyl-1,5-dinitro-3,7-diazabicyclo[3.3.1]nonane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that interact with biological molecules. The bicyclic structure provides stability and specificity in these interactions, influencing the compound’s overall activity.
相似化合物的比较
Similar compounds to 9,9-dimethyl-1,5-dinitro-3,7-diazabicyclo[3.3.1]nonane include other diazabicyclo[3.3.1]nonane derivatives, such as:
3,7-Diazabicyclo[3.3.1]nonane: Lacks the nitro groups and has different reactivity and applications.
1,5-Diazabicyclo[4.3.0]non-5-ene: Another bicyclic compound with distinct structural features and uses.
The uniqueness of this compound lies in its specific substitution pattern and the presence of nitro groups, which confer unique chemical and biological properties.
属性
IUPAC Name |
9,9-dimethyl-1,5-dinitro-3,7-diazabicyclo[3.3.1]nonane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O4/c1-7(2)8(12(14)15)3-10-5-9(7,13(16)17)6-11-4-8/h10-11H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPURPDUJCCOAIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CNCC1(CNC2)[N+](=O)[O-])[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}piperidin-4-yl)methanesulfonamide](/img/structure/B3889050.png)
![(2-aminoethyl){2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl}amine](/img/structure/B3889058.png)
![N-[2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl]butan-1-amine](/img/structure/B3889065.png)
![(E)-3-[5-(3,4-dichlorophenyl)furan-2-yl]-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile](/img/structure/B3889081.png)
![N-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine](/img/structure/B3889092.png)
![2-(diethylamino)-N-{5-[(2,2-diethylhydrazino)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl}acetamide dihydrochloride](/img/structure/B3889098.png)

![decahydropyrazino[1,2-a]azepine 2-butenedioate](/img/structure/B3889103.png)
![2-[(E)-2-(1-benzyl-1H-indol-3-yl)ethenyl]-3-(4-methylphenyl)quinazolin-4(3H)-one](/img/structure/B3889118.png)
![2-{[(3Z)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-(3-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B3889119.png)
![2-[2-(3-bromophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B3889133.png)
![3-ethyl-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3889140.png)
![3-Ethyl-2-[(1-ethyl-2-oxoindol-3-ylidene)methyl]quinazolin-4-one](/img/structure/B3889145.png)
